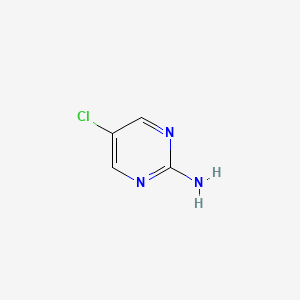

2-Amino-5-chloropyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZMDDKDHRIGDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063875 | |

| Record name | 2-Pyrimidinamine, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5428-89-7 | |

| Record name | 5-Chloro-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5428-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrimidinamine, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005428897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-chloropyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrimidinamine, 5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyrimidinamine, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-5-chloropyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVC9BC7LGW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-5-chloropyrimidine CAS number 5428-89-7

An In-depth Technical Guide to 2-Amino-5-chloropyrimidine (CAS 5428-89-7) for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal heterocyclic building block in modern medicinal and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level data to explore the causality behind its synthesis, reactivity, and application, ensuring a robust understanding for its strategic deployment in complex synthetic campaigns.

Core Compound Profile & Physicochemical Properties

This compound is a substituted pyrimidine featuring an electron-donating amino group and an electron-withdrawing chlorine atom. This electronic arrangement imparts a unique reactivity profile, making it an exceptionally versatile intermediate for constructing diverse molecular architectures. Its primary utility is found in the synthesis of high-value bioactive molecules, including kinase inhibitors for oncology and antiviral therapies, as well as specialized agrochemicals.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5428-89-7 | [2][3] |

| Molecular Formula | C₄H₄ClN₃ | [2] |

| Molecular Weight | 129.55 g/mol | [2][3] |

| Appearance | White to off-white or yellow crystalline powder/solid | |

| Melting Point | 235-238 °C | [3] |

| Purity | Typically ≥97-98% (GC) | [3] |

| Storage | Store in a cool, dry place; recommended 2-8 °C | N/A |

| SMILES | Nc1ncc(Cl)cn1 | [3] |

| InChI Key | OQZMDDKDHRIGDY-UHFFFAOYSA-N | [3] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms with positions N1 [label="N", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; N3 [label="N", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; Cl [label="Cl", pos="1.8, -1!"]; NH2 [label= 2>, pos="-1.8,1!"];

// Define bonds C2 -- N1 [len=1.0]; N1 -- C6 [len=1.0]; C6 -- C5 [len=1.0]; C5 -- C4 [len=1.0]; C4 -- N3 [len=1.0]; N3 -- C2 [len=1.0]; C5 -- Cl [len=1.0]; C2 -- NH2 [len=1.0];

// Add double bonds using invisible nodes for positioning node [shape=point, width=0, height=0]; p1 [pos="-0.435,0.75!"]; p2 [pos="-0.435,-0.75!"]; p3 [pos="0.435,0!"];

edge [style=invis]; C6 -- p3; N1 -- p1; C2 -- p1; N3 -- p2; C4 -- p2; C5 -- p3;

edge [style=solid, constraint=false]; p1 -- C2; p2 -- C4; p3 -- C5; }

Caption: Chemical structure of this compound.

Synthesis & Purification

The most common and industrially relevant synthesis of this compound involves the direct chlorination of 2-aminopyridine. The key challenge in this synthesis is achieving selective monochlorination at the C5 position while avoiding the formation of the undesired 2-amino-3,5-dichloropyridine byproduct.

Causality of the Synthetic Strategy

The pyrimidine ring is electron-deficient, but the C2-amino group is a strong activating group that directs electrophilic substitution. However, under neutral or weakly acidic conditions, the reactivity difference between the mono- and di-chlorination is insufficient, leading to poor yields and difficult purification. The critical insight for a high-yield synthesis is the use of a strongly acidic medium (e.g., >70% H₂SO₄).[4]

-

Mechanism of Selectivity: In a medium with a Hammett acidity function below -3.5, both the 2-aminopyridine reactant and the this compound product are almost completely protonated.[4] The rate of chlorination of the protonated 2-aminopyridine is significantly faster than the rate of chlorination of the protonated product. This rate differential suppresses the over-chlorination reaction, enabling high selectivity for the desired mono-chlorinated product.[4]

Detailed Experimental Protocol: Chlorination of 2-Aminopyridine

This protocol is a representative example and should be optimized based on laboratory conditions and scale.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, add 2-aminopyridine (1.0 equiv.) to concentrated sulfuric acid (>70% w/w) while maintaining the temperature below 25°C using an ice bath.

-

Chlorination: Once the 2-aminopyridine is fully dissolved, begin bubbling chlorine gas (1.0-1.2 equiv.) through the solution or add another chlorinating agent (e.g., sodium hypochlorite/HCl) dropwise.[5] Maintain the reaction temperature between 10-25°C.[5]

-

Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC by quenching an aliquot in base). The reaction is typically complete within 2-4 hours.[5]

-

Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a concentrated base (e.g., NaOH or NH₄OH solution) until the pH is > 8, keeping the temperature low. The product will precipitate out of the solution.

-

Purification: Collect the crude solid by filtration and wash thoroughly with cold water. The product can be further purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture to yield high-purity this compound.[6]

Key Chemical Transformations & Applications

The synthetic value of this compound lies in its ability to undergo selective, high-yield transformations at the C2-amino and C5-chloro positions. It is a cornerstone for building complex molecules through palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, and it is frequently employed to introduce aryl or heteroaryl substituents at the C5 position. The primary challenge is the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, necessitating the use of highly active catalyst systems.

-

Rationale for Catalyst Selection: For aryl chlorides, standard Pd(PPh₃)₄ is often inefficient. More electron-rich and sterically bulky phosphine ligands are required to facilitate the rate-limiting oxidative addition step. Ligands like SPhos or catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are effective choices.[7] A strong base (e.g., K₂CO₃, K₃PO₄) is crucial for the transmetalation step.

Sources

- 1. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5428-89-7 this compound AKSci U922 [aksci.com]

- 3. This compound 97 5428-89-7 [sigmaaldrich.com]

- 4. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 5. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 6. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-Amino-5-chloropyrimidine: A Cornerstone Intermediate in Modern Chemistry

This guide provides an in-depth exploration of 2-Amino-5-chloropyrimidine, a pivotal heterocyclic intermediate. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes core chemical data, proven synthetic methodologies, reactivity principles, and critical safety protocols. We will delve into the causality behind its utility, offering field-proven insights into its application as a versatile building block for a range of bioactive molecules.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted pyrimidine featuring both an activating amino group and a reactive chloro group. This unique electronic arrangement makes it a stable yet highly versatile synthon in organic chemistry.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄ClN₃ | [2] |

| Molecular Weight | 129.55 g/mol | [2] |

| CAS Number | 5428-89-7 | [2] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 235-238 °C (lit.) | |

| IUPAC Name | 5-chloropyrimidin-2-amine | [3] |

| Synonyms | 2-Pyrimidinamine, 5-chloro- | [3] |

While specific quantitative solubility data is not broadly published, empirical evidence from related compounds suggests it has moderate solubility in water and greater solubility in organic solvents like ethanol and methanol.[4]

Synthesis and Manufacturing Workflows

The synthesis of the 2-aminopyrimidine core is a critical first step, which can be achieved through the condensation of guanidine with a suitable three-carbon precursor. A subsequent chlorination step yields the final product. The general workflow is self-validating, as the identity and purity of the intermediate and final product can be confirmed at each stage using standard analytical techniques.

Experimental Protocol: Two-Step Synthesis from Guanidine

This protocol outlines a common laboratory-scale synthesis. The causality behind this approach lies in the classical Pinner synthesis of pyrimidines, where guanidine acts as the N-C-N building block that condenses with a β-dicarbonyl equivalent.

Step 1: Synthesis of 2-Aminopyrimidine Core

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve guanidine hydrochloride in a suitable alcohol, such as ethanol.

-

Base Addition: Add a strong base, like sodium ethoxide, to the solution to generate free guanidine in situ.

-

Condensation: Introduce a malonate derivative (e.g., diethyl malonate or a related precursor) to the reaction mixture.

-

Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, the resulting 2-amino-4,6-dihydroxypyrimidine can be precipitated, filtered, and washed. Subsequent chemical modifications (not detailed here) are required to remove the hydroxyl groups to yield the basic 2-aminopyrimidine scaffold. A more direct route involves starting with 1,1,3,3-tetramethoxypropane and guanidine hydrochloride in the presence of hydrochloric acid.[5]

Step 2: Chlorination at the C5 Position

-

Reaction Setup: Dissolve the 2-aminopyrimidine intermediate from Step 1 in a suitable solvent.

-

Chlorinating Agent: Introduce a chlorinating agent. N-chlorosuccinimide (NCS) is often used for selective chlorination under controlled conditions. The electrophilic chlorine from NCS preferentially attacks the electron-rich C5 position of the pyrimidine ring, which is activated by the amino group.

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until completion as monitored by TLC or GC-MS.

-

Isolation and Purification: The reaction mixture is worked up, often involving an aqueous wash to remove succinimide, followed by extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield high-purity this compound.

Below is a conceptual workflow diagram for the synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems from the distinct reactivity of its functional groups. The pyrimidine ring is electron-deficient due to the two nitrogen atoms, which makes it susceptible to nucleophilic attack, particularly at the halogenated carbon.

Nucleophilic Aromatic Substitution (SₙAr)

The primary reaction pathway exploited in drug synthesis is Nucleophilic Aromatic Substitution (SₙAr). The electron-withdrawing nature of the ring nitrogens activates the chlorine atom as a leaving group.[6][7] A nucleophile (e.g., an amine or thiol) attacks the carbon atom bearing the chlorine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex.[7] Aromaticity is then restored by the expulsion of the chloride ion. This reaction is a cornerstone for building molecular complexity.[8][9]

Caption: Generalized SₙAr mechanism for this compound.

Applications in Drug Development and Agrochemicals

This compound is a highly valued scaffold in medicinal chemistry and agrochemical research.[1] Its structure is present in numerous compounds targeting a wide array of biological pathways.

Pharmaceutical Applications

-

Oncology: The 2-aminopyrimidine scaffold is a key component of several tyrosine kinase inhibitors (TKIs). For instance, it forms the core of Imatinib , a groundbreaking drug for chronic myeloid leukemia (CML).[10] The synthesis of Imatinib involves coupling a derivative of this compound with other aromatic fragments.[11] Analogues have also been developed as potent inhibitors of VEGFR-2 and CDK1, targets crucial for angiogenesis and cell cycle progression in cancer.[12]

-

Antiviral and Antimicrobial Agents: The scaffold is integral to the development of various antiviral and anticancer therapeutics.[1] The nitrogen atoms of the pyrimidine ring are excellent hydrogen bond acceptors and donors, facilitating strong interactions with biological targets like enzymes and receptors.

-

Multidrug Resistance (MDR) Inhibitors: Recent studies have identified polysubstituted 2-aminopyrimidine derivatives as potent inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1), offering a strategy to overcome resistance to chemotherapy in cancer treatment.[13]

Agrochemical Applications

Beyond pharmaceuticals, this intermediate is a building block for modern herbicides and fungicides. Its ability to be functionalized allows for the creation of molecules with specific activities against agricultural pests and diseases, contributing to crop protection and yield enhancement.[1]

Analytical Characterization

To ensure the identity and purity of this compound, a suite of analytical techniques is employed. Each method provides a piece of the structural puzzle, and together they create a self-validating system of characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the molecule.

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound with high precision, confirming the molecular formula. The fragmentation pattern can also offer additional structural clues.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H stretches of the amino group and the C-Cl bond.[3]

-

Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS), GC is used to assess the purity of the compound.

Safety, Handling, and Storage

Due to its biological activity and chemical reactivity, proper handling of this compound is essential.

Hazard Identification

| Hazard Statement | GHS Classification | Source(s) |

| H301: Toxic if swallowed | Acute Toxicity, Oral (Category 3) | |

| H318: Causes serious eye damage | Serious Eye Damage/Eye Irritation (Category 1) |

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat. For operations that may generate dust, a dust mask (e.g., N95) is required.

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation and accumulation. Do not eat, drink, or smoke in the handling area.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8 °C.[1] Keep away from strong oxidizing agents.

-

Spill Response: In case of a spill, clean up immediately using appropriate absorbent material. Avoid generating dust. Place waste in a sealed container for proper disposal.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

-

Ingestion: If swallowed, rinse mouth and seek immediate medical attention. Do NOT induce vomiting.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

By adhering to these protocols, researchers can safely handle this important chemical intermediate, unlocking its potential for innovation in science and medicine.

References

- ChemicalBook. (2024). 2-Amino-5-chloropyridine: An In-Depth Exploration.

- RSC Publishing. (n.d.). An optimized approach in the synthesis of imatinib intermediates and analogues.

- Chem-Impex. (n.d.). This compound.

- PubMed. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters.

- ResearchGate. (n.d.). Figure 3. The synthesis of Imatinib.

- New Drug Approvals. (2014). IMATINIB.

- Baxendale Group - Durham University. (2010). A flow-based synthesis of Imatinib: the API of Gleevec.

- PubMed. (2021). Novel α-Aminophosphonates of imatinib Intermediate: Synthesis, anticancer Activity, human Abl tyrosine kinase Inhibition, ADME and toxicity prediction. Bioorganic Chemistry.

- Google Patents. (n.d.). CN102079725B - Method for preparing 2-chloropyrimidine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-chloropyridine in Modern Pharmaceutical Manufacturing.

- PubChem. (n.d.). 2-Amino-5-chloropyridine.

- YouTube. (2019).

- National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook.

- Anhui Kairui Pharmaceutical Chemical Co., Ltd. (n.d.). 2-Amino-5-chloropyridine. Retrieved from Anhui Kairui Pharmaceutical Chemical Co., Ltd.

- ChemicalBook. (2025). 2-Amino-5-chloropyridine.

- PubMed. (2025). The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors. European Journal of Medicinal Chemistry.

- Jubilant Ingrevia. (2024). Safety Data Sheet - 2-Amino-5-chloropyridine.

- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

- Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.

- Cardiff University - ORCA. (2013). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid.

- National Institutes of Health (NIH). (n.d.).

- Santa Cruz Biotechnology. (n.d.). This compound.

- PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- Patsnap Eureka. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.

- Sigma-Aldrich. (n.d.). This compound 97%.

- Asian Journal of Chemistry. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 5428-89-7).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 5. CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents [patents.google.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of 2-Amino-5-chloropyrimidine

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-chloropyrimidine

Introduction

This compound is a pivotal heterocyclic compound widely utilized as a building block in medicinal chemistry and drug development.[1] Its structure, featuring a pyrimidine core substituted with a reactive amino group and a directing chloro group, makes it a versatile intermediate for synthesizing a diverse range of biologically active molecules, including antiviral and anticancer agents.[2] A thorough understanding of its physical properties is fundamental for researchers in designing synthetic routes, developing analytical methods, ensuring proper handling and storage, and for its application in materials science.

This guide provides a comprehensive analysis of the core physical and spectral properties of this compound. It is designed for scientists and technical professionals, offering not just established data but also the theoretical and practical context behind the measurement of these properties. In instances where experimental data is not publicly available, we provide predicted characteristics based on established chemical principles and data from analogous structures, thereby offering a robust framework for laboratory investigation.

Section 1: General and Physicochemical Properties

This section details the fundamental identifiers and bulk . These characteristics are the first point of reference for handling, formulation, and quality control.

| Property | Value | Source(s) |

| CAS Number | 5428-89-7 | [3] |

| Molecular Formula | C₄H₄ClN₃ | [3] |

| Molecular Weight | 129.55 g/mol | [3] |

| Appearance | White to almost white or light yellow crystalline powder/solid. | [2][4][5] |

| Predicted pKa | 1.93 ± 0.10 | ChemAxon |

Melting Point

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range (typically <1°C). Impurities depress and broaden this range.

-

Literature Value: 235-238 °C[3]

The high melting point of this compound is indicative of a stable crystal lattice structure with significant intermolecular forces, likely involving hydrogen bonding between the amino groups and the pyrimidine ring nitrogens of adjacent molecules.

Caption: Workflow for accurate melting point determination.

-

Sample Preparation: Place a small amount of this compound on a clean, dry watch glass. Finely powder the sample using a spatula.

-

Capillary Loading: Take a capillary tube sealed at one end. Press the open end into the powdered sample until a small amount of material enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a packed column of 1-2 mm is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a calibrated digital melting point apparatus.

-

Heating: Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point (i.e., to ~215°C).

-

Equilibration and Measurement: Once the set temperature is reached, reduce the heating rate to 1-2°C per minute. This slow rate is crucial for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.

-

Observation: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1). Continue heating at the slow rate and record the temperature at which the last crystal melts into a clear liquid (T2).

-

Reporting: The melting point is reported as the range from T1 to T2. For a pure sample, this range should be narrow.

Solubility Profile

-

Predicted Solubility: Expected to have low solubility in water and non-polar solvents, and moderate to good solubility in polar organic solvents like DMSO, DMF, and potentially alcohols with heating.

Caption: The gold-standard Shake-Flask method workflow.

This method determines the thermodynamic equilibrium solubility.

-

Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of the desired solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO)).

-

Addition of Solute: Add an excess amount of this compound to each vial, ensuring that a significant amount of undissolved solid remains visible. This confirms that the resulting solution will be saturated.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle by gravity. For a more robust separation, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) and dispense the filtrate into a clean vial. This step is critical to remove any microscopic particulate matter.

-

Quantification: Prepare a series of dilutions of the filtrate. Analyze these solutions using a validated, stability-indicating HPLC-UV method against a standard curve prepared from known concentrations of this compound.

-

Reporting: Calculate the original concentration in the saturated solution. Report the solubility in units such as mg/mL or mmol/L at the specified temperature and for each solvent.

Acidity and Basicity (pKa)

The pKa value defines the ionization state of a molecule at a given pH. The pyrimidine ring contains two nitrogen atoms which are weakly basic. The amino group also has basic character. The pKa of the parent compound, 2-aminopyrimidine, is approximately 3.45. The electron-withdrawing nature of the chlorine atom at the 5-position is expected to decrease the basicity of the ring nitrogens and the amino group, resulting in a lower pKa for the conjugate acid. A predicted pKa of 1.93 for this compound aligns with this chemical reasoning, indicating it is a very weak base.

Section 2: Spectroscopic and Spectrometric Properties

Spectroscopic analysis provides a fingerprint of a molecule, enabling its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: As of this writing, public spectral databases do not contain experimental ¹H or ¹³C NMR data for this compound. The following is a predicted analysis based on established principles of NMR spectroscopy.

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution.

The structure of this compound contains three distinct proton environments: the two protons of the amino group (-NH₂) and the two equivalent protons on the pyrimidine ring (H-4 and H-6).

| Predicted Proton Signal | Approx. Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -NH₂ | 5.0 - 7.0 | Broad Singlet | Protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and chemical exchange. The chemical shift is highly dependent on solvent and concentration. |

| H-4, H-6 | 8.0 - 8.5 | Singlet | These two protons are chemically equivalent due to the molecule's symmetry. They are located on a heteroaromatic ring and are deshielded by the ring current and the electronegative nitrogen atoms, resulting in a downfield shift. |

The molecule has three unique carbon environments.

| Predicted Carbon Signal | Approx. Chemical Shift (δ, ppm) | Rationale |

| C-5 | 115 - 125 | This carbon is directly attached to the electronegative chlorine atom, which will have a significant effect on its chemical shift. |

| C-4, C-6 | 155 - 160 | These equivalent carbons are adjacent to ring nitrogens, causing a strong downfield (deshielded) shift. |

| C-2 | 160 - 165 | This carbon is bonded to three nitrogen atoms (two in the ring, one in the amino group), resulting in the most deshielded signal. |

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the compound's polarity) in a standard 5 mm NMR tube.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H Acquisition: Acquire the ¹H spectrum using a standard single-pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

-

Data Source: An experimental IR spectrum is available from the NIST Chemistry WebBook.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 | N-H Stretch | Primary Amine (-NH₂) |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=N and C=C Stretch | Pyrimidine Ring |

| 800 - 600 | C-Cl Stretch | Aryl Halide |

The IR spectrum of this compound is expected to be dominated by strong, sharp peaks in the 3400-3100 cm⁻¹ region, characteristic of the N-H stretching of the primary amine. The aromatic C=C and C=N stretching vibrations of the pyrimidine ring will appear as a series of sharp bands in the 1600-1450 cm⁻¹ region. A band in the lower frequency region (800-600 cm⁻¹) can be attributed to the C-Cl stretching vibration.

-

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with an adequate signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on fragmentation patterns.

-

Data Source: An electron ionization (EI) mass spectrum is available from the NIST Chemistry WebBook.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is 129.55. Due to the presence of chlorine, a characteristic isotopic pattern will be observed. Chlorine has two major isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the mass spectrum will show two molecular ion peaks:

-

M⁺ peak at m/z 129 (corresponding to the molecule with ³⁵Cl).

-

M+2 peak at m/z 131 (corresponding to the molecule with ³⁷Cl). The intensity of the M+2 peak will be approximately one-third that of the M⁺ peak, which is a definitive signature for a monochlorinated compound.

-

-

Key Fragmentation Patterns: Under electron ionization, the molecular ion can fragment. Potential fragmentation pathways for this compound could include the loss of small molecules like HCN or cleavage of the C-Cl bond, leading to fragment ions that provide further structural confirmation.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyrimidine ring is an aromatic chromophore that undergoes π → π* and n → π* electronic transitions.

-

Expected Absorption: this compound is expected to exhibit strong absorption bands in the UV region, typically between 200 and 350 nm.

-

π → π* transitions: These are high-energy, high-intensity absorptions, likely occurring below 280 nm.

-

n → π* transitions: These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen lone pairs) to an anti-bonding π* orbital. These may appear as a shoulder or a distinct peak at a longer wavelength, potentially above 300 nm.

-

-

Solvent Effects: The position and intensity of these absorption bands can be influenced by the polarity of the solvent (solvatochromism).

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration. From this stock, prepare a dilution that gives a maximum absorbance reading between 0.5 and 1.5 AU (Absorbance Units) to ensure linearity.

-

Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

-

Spectrum Acquisition: Place the blank and sample cuvettes in the spectrophotometer. Scan a wavelength range from approximately 400 nm down to 200 nm.

-

Data Analysis: The resulting spectrum will be a plot of absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λmax).

Section 3: Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical intermediate.

-

Hazard Classifications:

-

Acute Toxicity, Oral (Category 3) - H301: Toxic if swallowed.

-

Serious Eye Damage (Category 1) - H318: Causes serious eye damage.[3]

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use a dust mask or respirator (e.g., N95) if handling large quantities or if dust is generated.[3]

-

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated place. Some suppliers recommend storage at 2-8 °C.[1]

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

- Thiruvengadam, S., & Sethusankar, K. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. Materials Today: Proceedings, 96, 141-147.

-

MedPharma. (2025). To determine the melting point of given organic compound. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). Bioregistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]

-

NIST. (n.d.). This compound - Mass Spectrum. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Anxiang P., et al. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 5428-89-7). Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.

-

Human Metabolome Database. (2021). Showing metabocard for 2-Aminopyrimidine (HMDB0245027). Retrieved from [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Rhenium Bio Science. (n.d.). This compound, 97%. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

-

Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra for 2-Amino-5-Chloropyridine.... Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 2-Amino-5-chloropyrimidine

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of 2-amino-5-chloropyrimidine (CAS No: 5428-89-7), a vital heterocyclic building block in medicinal chemistry. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the underlying scientific principles governing its solubility, provides a predictive analysis based on its molecular structure, and presents a robust, field-proven experimental protocol for its precise determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to approach the solubility assessment of this important molecule.

Introduction: The Significance of this compound

This compound is a substituted pyrimidine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring an amino group, a halogen, and a nitrogenous heterocyclic ring, makes it a versatile scaffold for creating molecules with diverse biological activities. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies (like crystallization), and formulating drug products where it might be a starting material or an impurity.[1] Poor solubility can lead to significant challenges, including low reaction yields, difficulties in handling and analysis, and ultimately, poor bioavailability in final drug products.[2]

Physicochemical Properties & Molecular Structure Analysis

To understand the solubility of this compound, we must first analyze its molecular structure and inherent physical properties. These characteristics are the primary determinants of its interaction with various solvents.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₄H₄ClN₃ | [3] |

| Molecular Weight | 129.55 g/mol | [4] |

| Physical Form | Solid (crystalline) | |

| Melting Point | 235-238 °C | [5] |

| Hydrogen Bond Donor Count | 1 (from the amino group) | [6] |

| Hydrogen Bond Acceptor Count | 3 (two ring nitrogens, one amino nitrogen) | [6] |

| Calculated logP (XLogP3) | 0.061 | [4] |

The structure of this compound contains both polar and non-polar features. The amino (-NH₂) group and the two nitrogen atoms within the pyrimidine ring are capable of forming hydrogen bonds.[7] The chlorine atom and the overall aromatic system contribute to its lipophilic character, albeit modestly, as indicated by the low calculated logP value.[4] The high melting point suggests strong intermolecular forces in the solid crystal lattice, which a solvent must overcome to achieve dissolution.[8]

The Science of Solubility: Theoretical Framework

The principle of "like dissolves like" is the foundational concept for predicting solubility.[9] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of this compound is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

3.1. The Role of Solvent Polarity and Dielectric Constant

Solvents can be broadly classified based on their polarity:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.

-

Non-Polar Solvents (e.g., hexane, toluene, carbon tetrachloride): These solvents have low dipole moments and interact primarily through weak van der Waals forces.

The dielectric constant (ε) is a quantitative measure of a solvent's polarity and its ability to separate charges.[10][11] Solvents with high dielectric constants are more effective at solvating ions and polar molecules by weakening the electrostatic forces that hold them together.[9]

3.2. Hydrogen Bonding: A Key Interaction

The ability of this compound to act as both a hydrogen bond donor (via its -NH₂ group) and an acceptor (via its ring and amino nitrogens) is a critical factor.[12] Solvents that can effectively participate in hydrogen bonding with the molecule are more likely to be good solvents. Polar protic solvents can form strong hydrogen bonds, while polar aprotic solvents can act as acceptors for the amino group's hydrogens.

Predictive Solubility Analysis in Organic Solvents

While precise experimental data is not widely published, we can make expert predictions based on the theoretical principles discussed. The following table categorizes common organic solvents and predicts the relative solubility of this compound.

| Solvent | Type | Dielectric Constant (ε) | Predicted Relative Solubility | Rationale |

| Hexane | Non-Polar | 1.88 | Very Low | Lacks the polarity to interact with the polar groups of the solute. |

| Toluene | Non-Polar | 2.38 | Low | Aromatic nature offers some minor π-π stacking potential, but overall polarity is too low. |

| Dichloromethane | Polar Aprotic | 8.93 | Low to Moderate | Moderate polarity may allow for some dissolution through dipole-dipole interactions. |

| Acetone | Polar Aprotic | 20.7 | Moderate | Strong dipole and ability to accept hydrogen bonds should facilitate dissolution. |

| Ethanol | Polar Protic | 24.5 | Moderate | Can form hydrogen bonds, but the solvent's own hydrogen-bonding network must be disrupted. |

| Methanol | Polar Protic | 32.7 | Moderate | Similar to ethanol, but its higher polarity may slightly improve solubility. |

| Acetonitrile | Polar Aprotic | 37.5 | Moderate to High | High polarity and its ability to act as a hydrogen bond acceptor are favorable for dissolution. |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High | A very strong polar aprotic solvent, excellent at disrupting solute-solute interactions and accepting hydrogen bonds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | High | Possesses a very high dielectric constant and is a powerful hydrogen bond acceptor, making it an excellent solvent for many polar heterocyclic compounds. |

This predictive analysis is corroborated by solubility studies of structurally similar compounds, such as 2-amino-4-chloro-6-methoxypyrimidine, which show the highest solubility in polar aprotic solvents like DMF and lower solubility in alcohols and non-polar solvents.[13]

Gold-Standard Experimental Protocol: The Shake-Flask Method

To obtain definitive, quantitative solubility data, the equilibrium shake-flask method is the most reliable and widely accepted technique.[14][15] This method measures the thermodynamic solubility, which is the saturation point of a solution in equilibrium with the solid drug.[16][17]

5.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[18][19]

-

Volumetric flasks and pipettes for standard preparation

5.2. Step-by-Step Experimental Workflow

-

Preparation of Standards: Create a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or a mobile phase mimic). These will be used to generate a calibration curve.[18]

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period. A 24-hour equilibration time is standard to ensure thermodynamic equilibrium is reached, though preliminary time-to-equilibrium studies can be performed (e.g., testing at 4, 8, 24, and 48 hours).[16][20]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved solid particles.[15]

-

Dilution (if necessary): If the solution is expected to be highly concentrated, perform an accurate dilution with the appropriate solvent to bring the concentration within the linear range of the calibration curve.

-

Analysis: Analyze the filtered sample by HPLC-UV. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.[21][22]

-

Calculation: The solubility is calculated from the measured concentration, accounting for any dilution factors. The result is typically expressed in mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Visualizing Solute-Solvent Interactions

The underlying interactions that drive solubility can be visualized to better understand the predictive analysis.

Caption: Dominant intermolecular forces influencing solubility.

Safety and Handling Precautions

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Identification: This compound is classified as acutely toxic if swallowed and can cause serious eye damage.[23]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (safety goggles).[24][25] A dust mask or respirator should be used when handling the powder to avoid inhalation.[26]

-

Handling: Use in a well-ventilated area, such as a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[24][26]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[23]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[25]

Always consult the most recent Safety Data Sheet (SDS) for the compound before use.[23][25]

Conclusion

While quantitative solubility data for this compound is not readily found in the literature, a thorough understanding of its physicochemical properties allows for a strong predictive assessment of its behavior in various organic solvents. Its structure suggests high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in polar protic solvents like methanol and ethanol, and poor solubility in non-polar solvents. For drug development professionals requiring precise data, the shake-flask method coupled with HPLC analysis provides a reliable and robust pathway to quantitatively determine its thermodynamic solubility. This foundational knowledge is essential for the effective use of this important building block in the advancement of chemical and pharmaceutical research.

References

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

-

Hughes, E. A., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

Goodarzi, N., et al. (2018). The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol. AAPS PharmSciTech. Available at: [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Available at: [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

ACS Publications. (2002). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available at: [Link]

-

Reddit. (2021, June 7). Do solvents with similar dielectric constants have similar solubility?. r/OrganicChemistry. Available at: [Link]

-

Sciforum. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available at: [Link]

-

ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]

-

Chemistry Stack Exchange. (2019, June 12). What is dielectric constant and how does it explain the reason why water is one of the best solvents. Available at: [Link]

-

FTLOScience. (2020). The Dielectric Constant in Solubility and Solvent Systems. Available at: [Link]

-

PMC. (2012). 2-Amino-5-chloropyridinium hydrogen succinate. Available at: [Link]

-

ACS Publications. (2007). A Quantitative Structure Property Relation Correlation of the Dielectric Constant for Organic Chemicals. Industrial & Engineering Chemistry Research. Available at: [Link]

-

ResearchGate. (2017). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Available at: [Link]

-

MDPI. (2023, June 21). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. Molecules. Available at: [Link]

-

PMC. (2022). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000). Available at: [Link]

-

Routledge. (2023). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Available at: [Link]

-

NIH. (2018). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Cheminformatics. Available at: [Link]

-

NIST. This compound. NIST Chemistry WebBook. Available at: [Link]

-

Cheméo. Chemical Properties of this compound (CAS 5428-89-7). Available at: [Link]

-

NIST. Mass spectrum of this compound. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. routledge.com [routledge.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 5428-89-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. reddit.com [reddit.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. ftloscience.com [ftloscience.com]

- 12. 2-Amino-5-chloropyridinium hydrogen succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. enamine.net [enamine.net]

- 17. sciforum.net [sciforum.net]

- 18. pharmaguru.co [pharmaguru.co]

- 19. improvedpharma.com [improvedpharma.com]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. fishersci.com [fishersci.com]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 25. chemicalbook.com [chemicalbook.com]

- 26. file.medchemexpress.com [file.medchemexpress.com]

A Researcher's Guide to Sourcing and Qualifying 2-Amino-5-chloropyrimidine for Pharmaceutical Development

Introduction: The Pivotal Role of 2-Amino-5-chloropyrimidine in Modern Drug Discovery

This compound is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its pyrimidine core, substituted with a reactive chlorine atom and an amino group, makes it a versatile precursor for the synthesis of a wide array of complex bioactive molecules.[1] In the realm of drug discovery, this compound serves as a critical starting material for developing novel therapeutics, particularly in the areas of oncology and virology, where it is used to create targeted therapies that modulate biological pathways.[1] Given its foundational role in the synthesis of high-value active pharmaceutical ingredients (APIs), the selection of a reliable commercial supplier and the stringent quality control of this starting material are paramount to the success of any research and development program. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on navigating the commercial landscape of this compound, ensuring the procurement of high-purity material suitable for downstream applications.

Part 1: Navigating the Commercial Supplier Landscape

The first critical step in any research endeavor utilizing this compound is the identification and qualification of a reputable commercial supplier. The quality of this starting material will directly impact the efficiency of subsequent synthetic steps, the impurity profile of the final compound, and the reproducibility of biological data.

Key Commercial Suppliers

A number of chemical suppliers offer this compound, catering to a range of research and development needs, from small-scale laboratory work to bulk manufacturing. The following table provides a comparative overview of prominent suppliers:

| Supplier | Typical Purity | Available Quantities | Analytical Data Provided |

| Sigma-Aldrich (Merck) | ≥97% | Grams to Kilograms | Certificate of Analysis (CoA) |

| TCI Chemicals | >98.0% (GC) | Grams to Kilograms | CoA, SDS, Analytical Charts |

| Santa Cruz Biotechnology | Varies by lot | Grams | CoA (lot specific) |

| Chem-Impex | ≥98% (GC) | Grams to Kilograms | CoA |

| Fisher Scientific | Varies (distributor) | Varies | Varies by manufacturer |

It is imperative for researchers to scrutinize the documentation provided by the supplier. A comprehensive Certificate of Analysis should be considered a minimum requirement, detailing the purity as determined by a reliable analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), along with lot-specific data.[2]

The Supplier Qualification Workflow: A Step-by-Step Approach

A systematic approach to qualifying a supplier is essential to mitigate risks associated with material quality and supply chain reliability. The following workflow is recommended:

Caption: A workflow for qualifying commercial suppliers of this compound.

Part 2: Synthesis, Impurities, and In-House Quality Control

A deep understanding of the synthetic origins of this compound is crucial for anticipating potential impurities that may not be listed on a supplier's CoA but could nevertheless interfere with subsequent reactions or biological assays.

Common Synthesis Routes and Potential Impurities

The industrial synthesis of this compound and the closely related 2-amino-5-chloropyridine often involves the direct chlorination of the corresponding 2-aminopyrimidine or 2-aminopyridine precursor. A common method involves reacting 2-aminopyridine with a chlorinating agent in a strongly acidic medium to achieve selective monochlorination. However, this process can lead to the formation of over-chlorinated byproducts, such as 2-amino-3,5-dichloropyridine. The presence of such impurities can complicate purification and reduce the yield of the desired product.

Another potential source of impurities arises from incomplete reactions, leaving residual starting material (2-aminopyrimidine) in the final product. The presence of regioisomers, where the chlorine atom is at a different position on the pyrimidine ring, is also a possibility depending on the specific reaction conditions employed by the manufacturer.

Recommended In-House Quality Control Protocol

Upon receipt of a new lot of this compound, it is best practice to perform in-house quality control to verify the supplier's claims and ensure the material is fit for its intended purpose.

Step-by-Step QC Protocol:

-

Visual Inspection: Examine the material for uniform color (typically white to off-white) and crystalline form. Note any discoloration or heterogeneity.

-

Solubility Test: Confirm the material's solubility in a relevant solvent (e.g., DMSO for biological screening, or the reaction solvent for synthesis) at the intended concentration.

-

Melting Point Determination: Measure the melting point and compare it to the literature value (approximately 235-238 °C). A broad melting range or a significant deviation from the expected value can indicate the presence of impurities.

-

Spectroscopic Analysis:

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should be clean, with resonances corresponding to the protons of this compound. Pay close attention to the integration of the aromatic protons and the amino protons. The presence of unexpected signals could indicate impurities.

-

Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the compound (129.55 g/mol ).

-

-

Chromatographic Analysis:

-

HPLC or GC: For quantitative assessment of purity, perform HPLC or GC analysis. This will provide a more accurate purity value than what is often reported on the CoA and can reveal the presence of minor impurities not detectable by NMR.

-

Part 3: Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of kinase inhibitors, a class of targeted cancer therapies. Its structure allows for the generation of derivatives that can fit into the ATP-binding pocket of various kinases, thereby inhibiting their activity.

A Key Precursor in the Synthesis of Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The 2-amino group provides a key hydrogen bond donor, while the 5-chloro position offers a site for further chemical modification to enhance potency and selectivity. A notable example is the use of 2-aminopyrimidine derivatives in the synthesis of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1), both of which are important targets in oncology.

Representative Synthetic Application

The following diagram illustrates a generalized reaction scheme where this compound is used as a starting material in a Suzuki coupling reaction, a common method for forming carbon-carbon bonds in drug discovery.

Caption: A representative Suzuki coupling reaction using this compound.

This reaction allows for the introduction of various aryl groups at the 5-position of the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

The procurement of high-quality this compound is a critical, yet often overlooked, aspect of a successful drug discovery program. By implementing a robust supplier qualification workflow, conducting thorough in-house quality control, and understanding the synthetic nuances of this key building block, researchers can ensure the integrity of their chemical matter and the reliability of their scientific findings. This diligence at the outset of a project will invariably save time, resources, and frustration in the long run, ultimately accelerating the path toward novel and effective therapeutics.

References

-

Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

The Selective Chlorination of 2-Aminopyrimidine: A Technical Guide to the Synthesis of 2-Amino-5-chloropyrimidine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-amino-5-chloropyrimidine, a valuable building block in medicinal chemistry and drug development. The focus of this document is the direct and selective chlorination of 2-aminopyrimidine utilizing N-chlorosuccinimide (NCS). We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss critical process parameters for achieving high yield and purity. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering practical insights to enable successful and safe laboratory execution.

Introduction: The Significance of this compound

The pyrimidine scaffold is a cornerstone in the design of therapeutic agents, owing to its prevalence in biologically essential molecules such as nucleic acids. Halogenated pyrimidines, in particular, serve as versatile intermediates for the introduction of further chemical diversity through cross-coupling reactions and nucleophilic substitutions. This compound is a key precursor in the synthesis of a wide array of bioactive compounds, including kinase inhibitors, antivirals, and other targeted therapies. Its strategic functionalization allows for the precise modulation of physicochemical properties and biological activity.

The direct chlorination of the electron-rich 2-aminopyrimidine ring presents a challenge in regioselectivity. This guide focuses on a robust and accessible method employing N-chlorosuccinimide (NCS) as the chlorinating agent, which offers a safer and more manageable alternative to gaseous chlorine.[1]

The Chemistry of Chlorination: Mechanism and Rationale

The synthesis of this compound from 2-aminopyrimidine is an electrophilic aromatic substitution reaction. The amino group at the 2-position is a strong activating group, directing electrophiles to the ortho and para positions. In the case of the pyrimidine ring, the C5 position is electronically favored for substitution.

N-Chlorosuccinimide (NCS) serves as the source of an electrophilic chlorine species.[2] The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dichloromethane, which can facilitate the reaction without participating in it.

The proposed mechanism involves the following key steps:

-

Activation of NCS (Optional): In some cases, a catalytic amount of a protic acid can be used to protonate the carbonyl oxygen of NCS, further polarizing the N-Cl bond and increasing the electrophilicity of the chlorine atom.[2]

-

Electrophilic Attack: The electron-rich C5 position of the 2-aminopyrimidine ring attacks the electrophilic chlorine atom of NCS. This step is the rate-determining step of the reaction.

-

Formation of a Sigma Complex: The attack results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as the succinimide anion generated in the previous step or the solvent, removes a proton from the C5 position, restoring the aromaticity of the pyrimidine ring and yielding the final product, this compound.

Caption: Proposed mechanism for the chlorination of 2-aminopyrimidine with NCS.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system designed for clarity and reproducibility. Adherence to these steps, coupled with good laboratory practice, is crucial for a successful outcome.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Aminopyrimidine | ≥98% | e.g., Sigma-Aldrich, Fisher Scientific | Ensure dryness of the starting material.[3] |

| N-Chlorosuccinimide (NCS) | ≥98% | e.g., Sigma-Aldrich, Fisher Scientific | Handle with care in a fume hood. |

| Acetonitrile (ACN) | Anhydrous | Various | Other polar aprotic solvents can be used. |

| Dichloromethane (DCM) | Anhydrous | Various | For extraction. |

| Saturated Sodium Bicarbonate Solution | Laboratory Grade | N/A | For workup. |

| Brine | Laboratory Grade | N/A | For workup. |

| Anhydrous Sodium Sulfate or Magnesium Sulfate | Laboratory Grade | Various | For drying the organic phase. |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Setup and Procedure

Caption: A streamlined workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrimidine (1.0 eq.).

-

Dissolution: Under an inert atmosphere, add anhydrous acetonitrile to the flask to dissolve the starting material completely. A concentration of 0.1 to 0.5 M is typically effective.

-

Reagent Addition: At room temperature, add N-chlorosuccinimide (1.05-1.2 eq.) portion-wise to the stirred solution. A slight exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-82 °C for acetonitrile) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.

-

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data and Expected Outcomes

| Parameter | Expected Value |

| Yield | 70-85% |

| Purity (by NMR/LC-MS) | >95% after purification |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Approximately 135-138 °C[4] |

Safety and Handling

-

2-Aminopyrimidine: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation.[3][5]

-

N-Chlorosuccinimide (NCS): Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. May cause respiratory irritation.

-

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

-

Avoid inhalation of dust and vapors.[6]

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[7]

-

Conclusion

The synthesis of this compound via direct chlorination of 2-aminopyrimidine with N-chlorosuccinimide is an efficient and reliable method. The protocol outlined in this guide, grounded in established chemical principles, provides a clear pathway for obtaining this valuable intermediate in high yield and purity. By understanding the underlying mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can confidently incorporate this synthesis into their drug discovery and development programs.

References

-

Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

- Patsnap Eureka. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.